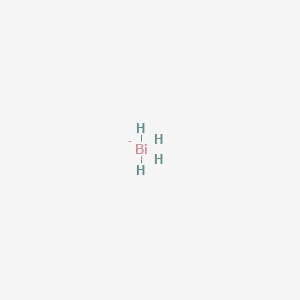

Bismuthanuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bismuthanuide is a bismuth hydride. It is a conjugate base of a bismuthorane.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Gastrointestinal Treatments

Bismuth compounds have a long history of use in treating gastrointestinal disorders, particularly for their gastroprotective effects and efficacy against Helicobacter pylori infections. Bismuth subsalicylate is a commonly used over-the-counter medication for diarrhea and dyspepsia. Recent studies have highlighted the antimicrobial properties of bismuth compounds, demonstrating their effectiveness against various strains of bacteria, including those resistant to conventional antibiotics .

1.2 Anticancer Properties

Bismuth-based nanoparticles have shown promise as radiosensitizers in cancer therapy. Research indicates that these nanoparticles can enhance the efficacy of radiation therapy by increasing the production of reactive oxygen species (ROS) within tumor cells, thereby improving treatment outcomes . For instance, bismuth oxide nanoparticles have been demonstrated to sensitize highly radioresistant cancer cells, achieving significant enhancement ratios in radiobiological studies .

1.3 Antiviral Applications

Recent investigations into bismuth compounds have identified their potential as antiviral agents against SARS-CoV-2. Bismuth(III) complexes have been shown to inhibit the helicase enzyme critical for viral replication. Studies revealed that specific bismuth compounds could disrupt ATP binding and DNA unwinding activities in the viral helicase, presenting a novel approach to developing antiviral therapies .

Nanotechnology Applications

2.1 Nanoparticle Development

Bismuth-based nanoparticles are being explored for various applications in nanomedicine due to their biocompatibility and ability to enhance imaging techniques. They are utilized as theranostic agents, combining therapeutic and diagnostic capabilities in cancer treatment. For example, bismuth nanoparticles can be engineered to target specific tumor microenvironments while delivering therapeutic agents simultaneously .

2.2 Sensing Technologies

The unique properties of bismuthene—a two-dimensional material derived from bismuth—have been investigated for gas sensing applications. Studies suggest that bismuthene exhibits high sensitivity to small gas molecules, making it a candidate for environmental monitoring and safety applications .

Case Studies

Análisis De Reacciones Químicas

Radical Oxidative Addition Reactions

Bismuthinidenes demonstrate radical oxidative addition with redox-active electrophiles through single-electron transfer mechanisms:

Mechanistic Insights

-

EPR spectroscopy confirms radical pair formation during C–Bi bond cleavage

-

Rate acceleration observed with electron-deficient substrates (k = 2.3×10⁻³ s⁻¹ for nitrobenzyl vs 1.1×10⁻³ s⁻¹ for methoxybenzyl)

Cross-Coupling Catalysis

Bismuthinidene complexes enable C(sp³)–N bond formation through radical rebound mechanisms:

| Reaction System | Scope | Yield Range | Turnover Number |

|---|---|---|---|

| Alkyl Iodides + NH-Heterocycles | 25 examples | 45-92% | Up to 86 |

| Benzyl Bromides + Anilines | 18 examples | 51-89% | 22-73 |

Key Advantages

-

Tolerates sensitive functional groups:

Redox Cycling Behavior

The Bi(I)/Bi(III) redox couple enables catalytic cycles resembling transition metal systems:

| Process | ΔG (kcal/mol) | Rate (s⁻¹) | Catalytic Application |

|---|---|---|---|

| Oxidative Addition | -18.7 | 0.15 | C–N Coupling |

| Ligand Metathesis | -12.4 | 0.08 | H₂ Evolution |

| Reductive Elimination | -9.1 | 0.03 | Bi Recovery |

Electrochemical Properties

Small Molecule Activation

Bismuthinidenes activate CO through insertion chemistry:

These developments establish bismuthinidenes as versatile platforms for radical-mediated transformations, combining main-group accessibility with transition metal-like reactivity. The demonstrated catalytic cycles (TON >80) and functional group tolerance position these systems as sustainable alternatives to precious metal catalysts in pharmaceutical synthesis .

Propiedades

Fórmula molecular |

BiH4- |

|---|---|

Peso molecular |

213.012 g/mol |

Nombre IUPAC |

bismuthanuide |

InChI |

InChI=1S/Bi.4H/q-1;;;; |

Clave InChI |

QLTFCGNOBJEBPK-UHFFFAOYSA-N |

SMILES canónico |

[BiH4-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.